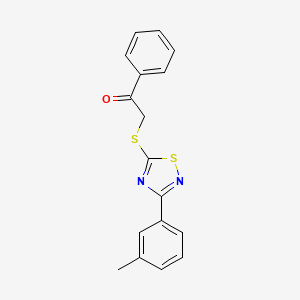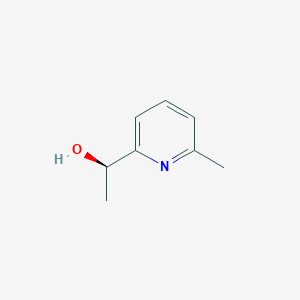
(R)-1-(6-methylpyridin-2-yl)ethanol
概要
説明
“®-1-(6-methylpyridin-2-yl)ethanol” is likely a chiral compound due to the presence of the “®” prefix, which indicates the configuration of the chiral center in the molecule . The “6-methylpyridin-2-yl” part suggests that it contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a methyl group attached to the 6th position of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 6-methylpyridin-2-yl derivative with an appropriate alcohol or aldehyde precursor . The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of “®-1-(6-methylpyridin-2-yl)ethanol” would consist of a pyridine ring with a methyl group at the 6th position and an ethanol group at the 1st position . The “®” prefix indicates the absolute configuration of the chiral center, but without more specific information, it’s difficult to depict the exact 3D structure .Chemical Reactions Analysis
As a pyridine derivative, “®-1-(6-methylpyridin-2-yl)ethanol” might participate in various chemical reactions. Pyridine is a basic aromatic heterocycle and can act as a weak base, forming salts with strong acids . The alcohol group (-OH) can also participate in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(6-methylpyridin-2-yl)ethanol” would depend on its molecular structure. As a pyridine derivative, it’s likely to be a polar compound and may have higher boiling and melting points than non-polar compounds of similar molecular weight . The presence of an alcohol group could make it capable of forming hydrogen bonds, which could affect its solubility in different solvents .科学的研究の応用
1. Water Oxidation Catalysts
(R)-1-(6-methylpyridin-2-yl)ethanol and its analogs are studied for their role in catalyzing water oxidation. Ru complexes derived from similar pyridine-alcohol ligands have shown significant potential in oxygen evolution reactions in water oxidation processes (Zong & Thummel, 2005).
2. Coordination Chemistry and Supramolecular Structures
This compound plays a role in the formation of complex supramolecular structures and coordination compounds with metals. Research demonstrates the impact of (R)-1-(6-methylpyridin-2-yl)ethanol in forming hydrogen-bonded helicates, boxes, and polymers when reacted with transition metal ions (Telfer et al., 2008).
3. Intermediate in Organic Synthesis
The compound serves as an important intermediate in various organic synthesis reactions. It has been isolated as an unexpected intermediate in the condensation reaction of benzaldehyde and 4-picoline (Percino & Chapela, 2000).
4. Chiral Alcohol Synthesis
(R)-1-(6-methylpyridin-2-yl)ethanol is utilized in the green synthesis of enantiopure quinoxaline alcohols. Biocatalysts like Daucus carota have been used for the bioreduction of quinoxaline ketones to optically pure alcohols (Meshram et al., 2019).
5. Supramolecular Architectures in Coordination Compounds
In coordination chemistry, this compound forms part of hydrogen-bonded supramolecular architectures in various copper(II) halides. Its role in forming these complex structures is significant in the field of crystal engineering and materials science (Suksangpanya et al., 2004).
特性
IUPAC Name |
(1R)-1-(6-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPLROKJXHCPLY-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(6-methylpyridin-2-yl)ethanol | |
CAS RN |
676476-21-4 | |
| Record name | (R)-1-(6-methylpyridin-2-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

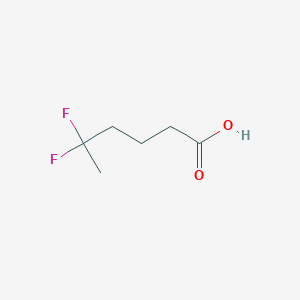
![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)
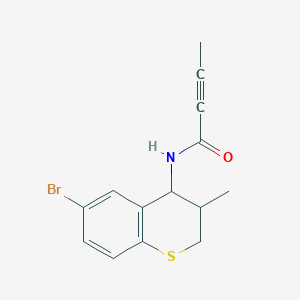
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)
![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)
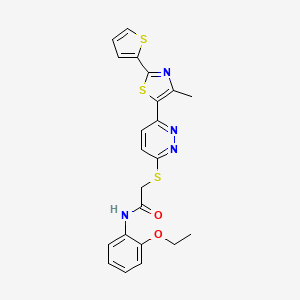
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)
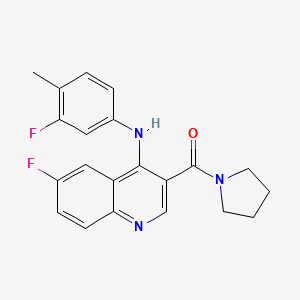
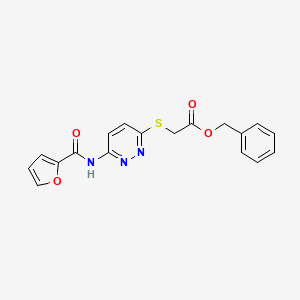
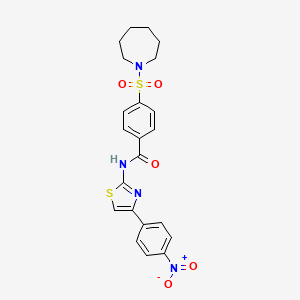
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)
